3-Chloro-4-propoxyaniline hydrochloride
Description
Molecular Geometry and Crystallographic Analysis
The molecular architecture of this compound exhibits distinctive geometric features that influence its crystalline packing and intermolecular interactions. The compound crystallizes as a salt complex where the organic cation is stabilized by chloride counterions, creating a network of hydrogen bonding interactions that govern the overall crystal structure. The propoxy substituent at the para position relative to the amino group introduces conformational flexibility, while the chlorine atom at the meta position provides electronic withdrawing effects that modulate the electron density distribution across the aromatic ring.
Crystallographic studies of related chlorinated aniline compounds have demonstrated that similar structures often adopt triclinic or monoclinic crystal systems with specific space group symmetries. The presence of both the protonated amino group and the chloride counterion creates multiple opportunities for hydrogen bonding, which typically manifests as N-H···Cl interactions that stabilize the crystal lattice. These interactions are characterized by donor-acceptor distances that fall within the typical range of 3.2 to 3.6 Angstroms, indicating moderately strong hydrogen bonds.
The molecular conformation is further influenced by the propoxy chain, which can adopt various rotational conformations around the carbon-oxygen bond connecting it to the aromatic ring. This conformational flexibility contributes to the overall packing efficiency within the crystal structure and affects the thermal stability of the crystalline form. X-ray diffraction analysis would reveal the preferred conformation adopted in the solid state, typically showing the propoxy chain in an extended or gauche configuration depending on the intermolecular packing forces.
Table 1: Crystallographic Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C9H13Cl2NO | |
| Molecular Weight | 222.11 g/mol | |
| IUPAC Name | 3-chloro-4-propoxyaniline;hydrochloride | |
| PubChem CID | 45596895 | |
| Parent Compound CID | 16795288 |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound reveals distinctive features that enable unambiguous identification and structural confirmation. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, while infrared spectroscopy reveals functional group characteristics, and mass spectrometry confirms molecular weight and fragmentation patterns.
In proton nuclear magnetic resonance spectroscopy, the aromatic region typically displays characteristic splitting patterns resulting from the substitution pattern on the benzene ring. The presence of the chlorine atom and propoxy group creates a unique magnetic environment for the remaining aromatic protons, resulting in distinct chemical shifts and coupling patterns. The propoxy chain contributes additional signals in the aliphatic region, with the methyl group appearing as a triplet, the middle methylene as a quartet, and the oxygen-adjacent methylene as a triplet due to characteristic coupling patterns.
Infrared spectroscopy analysis reveals several diagnostic absorption bands that confirm the presence of key functional groups. The amino group typically exhibits N-H stretching vibrations in the region of 3300-3500 wavenumbers, though these may be shifted or broadened due to hydrogen bonding interactions with the chloride counterion. The propoxy ether linkage contributes C-O stretching vibrations around 1200-1300 wavenumbers, while the aromatic C=C stretching appears in the 1500-1600 wavenumber region. The presence of the chlorine substituent affects the aromatic C-H bending modes and contributes to characteristic peaks in the 700-900 wavenumber region.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation information that supports structural assignment. The molecular ion peak appears at mass-to-charge ratio 222 for the intact salt, with characteristic fragmentation patterns including loss of the propyl group and subsequent aromatic ring fragmentations. The presence of chlorine is evident from the isotope pattern, showing the characteristic 3:1 ratio between the molecular ion peaks separated by two mass units.
Table 2: Spectroscopic Characteristics of this compound
| Spectroscopic Method | Key Features | Typical Values/Regions |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.5-7.5 parts per million |
| ¹H Nuclear Magnetic Resonance | Propoxy methyl | 1.0-1.2 parts per million (triplet) |
| ¹H Nuclear Magnetic Resonance | Propoxy methylene | 1.8-2.0, 4.0-4.2 parts per million |
| Infrared | N-H stretch | 3300-3500 wavenumbers |
| Infrared | C-O stretch | 1200-1300 wavenumbers |
| Infrared | Aromatic C=C | 1500-1600 wavenumbers |
| Mass Spectrometry | Molecular ion | mass-to-charge ratio 222 |
Comparative Analysis with Structural Analogues
Comparative structural analysis with closely related analogues provides valuable insights into structure-activity relationships and the effects of specific substitution patterns on molecular properties. Key analogues include 3-Chloro-4-ethylaniline, 4-Chloro-3-propoxyaniline, and 3-Chloro-4-methoxyaniline, each representing systematic modifications to the target compound's structure.
3-Chloro-4-ethylaniline, with molecular formula C8H10ClN and molecular weight 155.625 grams per mole, represents a simpler analogue where the propoxy group is replaced by an ethyl substituent. This modification eliminates the ether oxygen while maintaining a similar alkyl chain length, allowing for direct comparison of electronic and steric effects. The boiling point of 3-Chloro-4-ethylaniline is reported as 252.3 degrees Celsius at 760 millimeters of mercury, with a density of 1.1 grams per cubic centimeter. The absence of the ether oxygen significantly alters the hydrogen bonding capacity and electronic properties compared to the propoxy analogue.
4-Chloro-3-propoxyaniline represents a regioisomer where the positions of the chlorine and propoxy substituents are interchanged relative to the amino group. This compound has molecular formula C9H12ClNO and molecular weight 185.65 grams per mole. The positional change dramatically affects the electronic distribution and steric environment around the amino group, potentially influencing basicity and hydrogen bonding patterns. The different substitution pattern also affects the nuclear magnetic resonance coupling patterns and chemical shifts compared to the target compound.
3-Chloro-4-methoxyaniline provides insight into the effects of chain length in the alkoxy substituent. With a methoxy group instead of propoxy, this analogue demonstrates how reducing the alkyl chain affects molecular properties while maintaining the ether functionality. Nuclear magnetic resonance data for this compound shows characteristic patterns with the methoxy group appearing as a singlet around 3.8 parts per million, contrasted with the more complex multipicity patterns observed for the propoxy analogue.
Table 3: Comparative Analysis of Structural Analogues
The comparative analysis reveals that the propoxy substituent in this compound provides unique electronic and steric properties that distinguish it from simpler alkyl or methoxy analogues. The additional methylene groups in the propoxy chain contribute to increased molecular flexibility and hydrophobic character, while the ether oxygen maintains the electron-donating character essential for modulating the aromatic ring's electronic properties. The specific positioning of the chlorine atom in the meta position relative to the amino group creates optimal electronic effects for various synthetic applications, making this compound particularly valuable in pharmaceutical and materials chemistry research.
Structure
2D Structure
Properties
IUPAC Name |
3-chloro-4-propoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-2-5-12-9-4-3-7(11)6-8(9)10;/h3-4,6H,2,5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFXOHCHSOVSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Propoxylation of Nitro-Substituted Phenols
- The starting material often involves a nitrophenol, such as 2-n-propoxy-4-nitrophenol.
- Propoxylation is achieved by reacting catechol derivatives with n-propyl benzenesulfonate under basic conditions (e.g., potassium hydroxide) in an inert atmosphere at moderate temperatures (~45°C).
- The product, 2-n-propoxy-4-nitrophenol, is isolated by acidification and recrystallization from ethanol-water, yielding a crystalline intermediate with melting point around 81.5–82.5°C.
Chlorination of Propoxylated Nitrophenols
- Chlorination is performed using sulfuryl chloride as the chlorinating agent.
- For example, 2-n-propoxy-4-nitrophenol is chlorinated to produce 2-chloro-4-nitro-6-n-propoxyphenol.
- The reaction conditions are controlled to achieve selective substitution without over-chlorination or degradation.
- This chlorinated nitrophenol serves as a direct precursor for further functionalization.
Formation of 3-Chloro-4-propoxyaniline
Haloalkylation and Amination
- The chlorinated nitrophenol intermediate can be haloalkylated using haloalkyl esters (e.g., 3-chloropropyl paratoluenesulfonate).
- The resulting haloalkoxy compounds are then reacted with secondary amines (e.g., dimethylamine or piperidine) to introduce the amino substituent on the propoxy side chain.
- This two-step haloalkylation and amination leads to compounds such as 3-chloro-4-(3-dimethylaminopropoxy)-5-n-propoxyaniline.
Reduction of Nitro Group to Amine
- The nitro group is reduced to an amine using catalytic hydrogenation.
- Catalysts such as Pd-C or Pt-C are employed under hydrogen atmosphere at mild temperatures (room temperature to 60°C) and moderate pressure (0.1–5 MPa).
- Methanol or other alcohols serve as solvents.
- This step yields the free amine, 3-chloro-4-propoxyaniline, with high purity (>99%) and yield (>90%).
Hydrochloride Salt Formation
- The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
- The salt formation is typically done by bubbling HCl gas into an alkaline solution of the amine or by direct acidification.
- The hydrochloride salt precipitates out and is isolated by filtration and drying.
- This step stabilizes the compound and improves its handling and storage properties.
One-Pot and Improved Synthetic Methods
Recent advancements have focused on streamlining the synthesis:
- One-pot synthesis: Combining chlorination, amination, and alkylation steps without isolating intermediates to improve yield and reduce waste.
- Use of less toxic reagents, such as replacing N,N-dimethylaniline with less hazardous amines.
- Avoidance of expensive or hazardous solvents like DMSO.
- Recycling of catalysts and solvents to enhance sustainability and cost-effectiveness.
Summary Table of Preparation Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Yield & Purity | Notes |
|---|---|---|---|---|---|
| 1 | Propoxylation | Catechol + n-propyl benzenesulfonate, KOH, N2, ~45°C | 2-n-propoxy-4-nitrophenol | ~22.6 g crystalline, MP 81.5–82.5°C | Acidification and recrystallization |
| 2 | Chlorination | Sulfuryl chloride, controlled temperature | 2-chloro-4-nitro-6-n-propoxyphenol | High yield | Selective chlorination |
| 3 | Haloalkylation & Amination | 3-chloropropyl paratoluenesulfonate + dimethylamine or piperidine | 3-chloro-4-(3-dimethylaminopropoxy)-5-n-propoxyaniline | Good yield | Stepwise or combined |
| 4 | Reduction (Hydrogenation) | Pd-C or Pt-C catalyst, H2, MeOH, 50–60°C, 0.1–5 MPa | 3-chloro-4-propoxyaniline (free amine) | >90% yield, >99% purity | Catalytic hydrogenation |
| 5 | Salt formation | HCl gas or HCl acid, solvent | 3-chloro-4-propoxyaniline hydrochloride | High purity | Precipitation and filtration |
Research Findings and Practical Considerations
- The use of sulfuryl chloride for chlorination provides regioselectivity and avoids over-chlorination.
- Catalytic hydrogenation under mild conditions reduces environmental impact and improves safety.
- Recycling of catalysts and solvents has been demonstrated to be effective without loss of activity.
- One-pot synthesis methods significantly improve overall yield (~95%) and purity (>98%) while simplifying the process.
- The hydrochloride salt form is preferred for stability and ease of handling in downstream applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-propoxyaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Various substituted anilines.
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Scientific Research Applications
3-Chloro-4-propoxyaniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-4-propoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Properties of 3-Chloro-4-alkoxyaniline Hydrochlorides
Impact of Alkoxy Chain Length
- Solubility & Lipophilicity : Longer alkoxy chains (e.g., propoxy vs. methoxy) increase molecular weight and lipophilicity, reducing aqueous solubility but enhancing compatibility with organic solvents like ethyl acetate or acetonitrile .
- Synthetic Yields : Methoxy derivatives (e.g., 3-chloro-4-methoxyaniline HCl) achieve moderate yields (~38.5%) under THF and HCl hydrolysis conditions, while ethoxy analogs require tailored solvent systems (e.g., acetonitrile/CH₂Cl₂) . Propoxy variants may exhibit lower yields due to steric hindrance during synthesis.
Crystallography and Stability
Functional Group Variations
- Pyridinyl and Morpholino Derivatives: Compounds like 3-chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride (C₁₂H₁₂Cl₂N₂O) introduce aromatic nitrogen, enabling π-stacking and hydrogen bonding for enhanced pharmacological activity . Similarly, 3-methoxy-4-morpholinoaniline dihydrochloride incorporates a morpholine ring, improving water solubility and bioavailability .
Biological Activity
3-Chloro-4-propoxyaniline hydrochloride (CAS No. 90415-74-0) is an aromatic amine compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activities, including mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C9H12ClNO
- Molecular Weight : 185.65 g/mol
- Structure : The compound features a chloro group and a propoxy substituent on the aniline ring, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Receptor Interaction : The compound may modulate receptor activity, influencing signaling pathways that regulate cellular functions.
Biological Activities
Research indicates several key biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, particularly through apoptosis induction in cancer cell lines.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammatory markers in vitro.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of this compound revealed that treatment with the compound led to a marked reduction in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis indicated an increase in early apoptotic cells after exposure to the compound at concentrations ranging from 10 to 50 µM.
Q & A
Advanced Research Question
- MD simulations : GROMACS evaluates solvation dynamics in aqueous HCl .
- QSAR models : Predict toxicity (e.g., LD₅₀) using descriptors like polar surface area .
How can researchers validate the compound’s identity in multi-step syntheses?
Basic Research Question
Validation workflow:
TLC : Rf comparison with authentic standard (silica gel, ethyl acetate/hexane 3:7) .
Melting point : 211–212°C (dec.) .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
